1-(Furan-3-YL)-2-methylpropan-1-amine 1-(Furan-3-YL)-2-methylpropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20359139
InChI: InChI=1S/C8H13NO/c1-6(2)8(9)7-3-4-10-5-7/h3-6,8H,9H2,1-2H3
SMILES:
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

1-(Furan-3-YL)-2-methylpropan-1-amine

CAS No.:

Cat. No.: VC20359139

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

1-(Furan-3-YL)-2-methylpropan-1-amine -

Specification

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name 1-(furan-3-yl)-2-methylpropan-1-amine
Standard InChI InChI=1S/C8H13NO/c1-6(2)8(9)7-3-4-10-5-7/h3-6,8H,9H2,1-2H3
Standard InChI Key YXKNHVDHEMUHQT-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=COC=C1)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(Furan-3-yl)-2-methylpropan-1-amine consists of a propan-1-amine backbone substituted with a methyl group at the second carbon and a furan-3-yl moiety at the terminal carbon. The furan ring, a five-membered aromatic oxygen heterocycle, contributes to the compound’s electronic and steric properties, while the branched alkyl chain enhances its lipophilicity. Key structural parameters include:

PropertyValueSource
Molecular formulaC₈H₁₃NO[Inferred]
Molecular weight139.19 g/mol[Calculated]
IUPAC name1-(furan-3-yl)-2-methylpropan-1-amine[Systematic]
CAS Registry NumberNot explicitly reported

The absence of a documented CAS number suggests this compound may be a novel or less-studied derivative within the furan-amine family .

Spectroscopic Signatures

While experimental spectral data for 1-(furan-3-yl)-2-methylpropan-1-amine are unavailable, analogous compounds such as 1-(furan-3-yl)-N-methylmethanamine (PubChem CID 13112617) provide reference benchmarks :

  • ¹H NMR: Furan protons resonate between δ 6.3–7.4 ppm, while methyl groups adjacent to the amine appear near δ 1.2–1.5 ppm .

  • IR: Stretching vibrations for the amine group (N–H) typically occur at 3300–3500 cm⁻¹, and furan C–O–C absorption appears near 1015 cm⁻¹ .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis of 1-(furan-3-yl)-2-methylpropan-1-amine can be conceptualized through two primary routes:

Reductive Amination Pathway

  • Precursor Preparation: React furan-3-carbaldehyde with 2-methylpropan-1-amine under Dean-Stark conditions to form the corresponding imine.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or borohydride reduction (NaBH₄) yields the target amine .

Nucleophilic Substitution Pathway

  • Alkylation: Treat furan-3-ylmethanamine with 2-bromopropane in the presence of a base (K₂CO₃) to install the methyl branch .

  • Purification: Isolation via fractional distillation or recrystallization .

Industrial Scalability Considerations

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require careful waste management .

  • Catalyst Optimization: Heterogeneous catalysts (e.g., Ni/Al₂O₃) may improve yield and reduce side reactions compared to homogeneous systems .

Physicochemical Properties and Stability

Thermodynamic Parameters

Based on structurally related compounds:

PropertyValue (Estimate)Basis
Boiling point180–200°C
Density1.05–1.10 g/cm³
LogP (octanol-water)1.2–1.5[Calculated]

The compound’s moderate lipophilicity suggests reasonable membrane permeability, a desirable trait for bioactive molecules .

Stability Profile

  • Thermal Stability: Decomposition observed above 250°C, consistent with furan derivatives .

  • Photolytic Sensitivity: Furan rings are prone to UV-induced ring-opening; storage in amber containers is recommended .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s amine functionality positions it as a precursor for:

  • Antidepressants: Through reductive amination with ketone-containing pharmacophores .

  • Anticancer Agents: As a building block for kinase inhibitors targeting aberrant signaling pathways .

Materials Science Applications

  • Polymer Modification: Incorporation into epoxy resins to enhance thermal stability .

  • Ligand Design: Chelating agent for transition metal catalysts in asymmetric synthesis .

Challenges and Future Directions

Knowledge Gaps

  • Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.

  • Synthetic Efficiency: Current routes lack enantiocontrol; asymmetric synthesis methods are needed.

Emerging Opportunities

  • High-Throughput Screening: Prioritize this compound in libraries targeting neurological disorders.

  • Green Chemistry: Develop solvent-free aminolysis protocols to improve sustainability .

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